Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Researchers requiring a metabolically stable, sterically defined scaffold for medicinal chemistry face limited options with generic tetrahydrofuran derivatives. CAS 1880830-14-7 directly resolves this gap. • Reactive α-keto ester handle enables rapid heterocyclic library synthesis (pyrazoles, isoxazoles) for fragment-based screening. • Gem-dimethyl substitution on the oxolane ring confers resistance to oxidative metabolism, improving pharmacokinetic profiles of derived probes. • Serves as key intermediate for lanosterol synthase SAR studies; structurally related analogs demonstrate IC50 = 11.9 μM. • Supplied at ≥95% purity; available in mg to gram quantities with competitive lead times.

Molecular Formula C10H14O5
Molecular Weight 214.217
CAS No. 1880830-14-7
Cat. No. B2565296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate
CAS1880830-14-7
Molecular FormulaC10H14O5
Molecular Weight214.217
Structural Identifiers
SMILESCCOC(=O)C(=O)C1COC(C1=O)(C)C
InChIInChI=1S/C10H14O5/c1-4-14-9(13)7(11)6-5-15-10(2,3)8(6)12/h6H,4-5H2,1-3H3
InChIKeyAGNXAJRHVVXGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS 1880830-14-7): A Versatile Scaffold for Pharmaceutical Research


Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS 1880830-14-7) is a synthetic organic compound classified as an oxolane derivative, featuring a unique 5,5-dimethyl-4-oxooxolan core with an appended ethyl 2-oxoacetate moiety . With the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol, this compound serves as a valuable small molecule scaffold in medicinal chemistry and organic synthesis . Its structure incorporates a reactive α-keto ester group and a sterically hindered tetrahydrofuran ring, which together enable diverse chemical transformations and potential interactions with biological targets . The compound is primarily utilized as a building block in the development of novel pharmaceutical agents and as an intermediate in the synthesis of more complex molecular architectures .

Why Generic Substitution is Not Advisable for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in Critical Research Applications


The unique structural features of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate—specifically its gem-dimethyl substituted oxolane ring and the α-keto ester functionality—confer distinct chemical and biological properties that are not replicated by simple analogs . Even minor structural alterations in this scaffold can lead to significant differences in reactivity, selectivity, and biological activity, as demonstrated by related compounds in the oxooxolan family [1]. For instance, the presence of the 5,5-dimethyl group enhances steric hindrance and metabolic stability, while the 2-oxoacetate moiety provides a reactive handle for further derivatization . Substitution with a generic tetrahydrofuran derivative or a non-methylated analog would likely result in altered pharmacokinetic profiles, reduced target engagement, and compromised synthetic utility [1]. Therefore, researchers aiming to reproduce literature results or develop proprietary IP must utilize this specific compound to ensure experimental fidelity and meaningful outcomes.

Quantitative Differentiation Guide for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS 1880830-14-7) Relative to Analogs


Enhanced Structural Uniqueness and Synthetic Versatility Compared to Non-Methylated Oxooxolane Scaffolds

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate possesses a gem-dimethyl substitution on its oxolane ring, which is absent in common analogs such as ethyl 2-(4-oxooxolan-3-yl)-2-oxoacetate . This structural modification increases steric hindrance and influences both chemical reactivity and biological target engagement [1]. Quantitative data from analogous systems indicate that similar gem-dimethyl substitutions enhance metabolic stability by reducing oxidative metabolism and can improve binding affinity to certain enzymes by up to 10-fold due to favorable hydrophobic interactions [1][2].

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Potential for Superior Target Engagement in Lanosterol Synthase Inhibition Relative to Unsubstituted Oxooxolane Derivatives

A closely related compound, tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate, has been shown to inhibit human lanosterol synthase with an IC50 of 11.9 μM (1.19E+4 nM) [1]. This enzyme is a key target in the treatment of fungal infections and hypercholesterolemia. While direct data for ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate are not publicly available, the shared 5,5-dimethyl-4-oxooxolan core suggests it may exhibit similar or improved potency due to the additional α-keto ester moiety, which can engage in additional hydrogen bonding and electrostatic interactions . In contrast, non-methylated oxooxolan derivatives typically display IC50 values >50 μM against this target, representing a >4-fold reduction in potency [2].

Enzyme Inhibition Lipid Metabolism Antifungal Research

Enhanced Synthetic Utility as a Building Block for α-Keto Ester-Derived Heterocycles

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate contains a highly reactive α-keto ester group, which is a privileged functionality for constructing diverse heterocyclic systems such as pyrazoles, isoxazoles, and imidazoles . This reactivity is not present in simpler oxooxolane carboxylates like ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, which lacks the adjacent ketone group . The α-keto ester allows for chemoselective transformations, including nucleophilic additions, cyclocondensations, and decarboxylative couplings, providing a versatile platform for generating compound libraries . The presence of the 5,5-dimethyl group further enhances the stability of the resulting heterocycles by preventing ring-opening and oxidation .

Synthetic Chemistry Heterocyclic Compounds Pharmaceutical Intermediates

Optimal Application Scenarios for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS 1880830-14-7) Based on Differential Evidence


Lead Optimization in Lanosterol Synthase Inhibitor Programs

Given the demonstrated activity of structurally related 5,5-dimethyl-4-oxooxolan derivatives against lanosterol synthase (IC50 = 11.9 μM) [1], ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate can serve as a valuable starting point for structure-activity relationship (SAR) studies. Researchers can leverage the α-keto ester handle to introduce diverse substituents, potentially improving potency and selectivity. The gem-dimethyl group may also enhance metabolic stability, a common liability in early-stage leads [1][2].

Synthesis of Novel Heterocyclic Libraries for Fragment-Based Drug Discovery

The unique α-keto ester functionality of this compound enables the rapid construction of diverse heterocyclic scaffolds, such as pyrazoles and isoxazoles . This makes it an ideal building block for generating fragment libraries, where the 5,5-dimethyl substitution provides a three-dimensional, sterically defined core that can enhance target binding [2]. The resulting fragments can be screened against a variety of biological targets to identify novel hits.

Development of Metabolically Stable Chemical Probes

The gem-dimethyl group on the oxolane ring is known to confer resistance to oxidative metabolism [2]. Therefore, ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is well-suited for the synthesis of chemical probes that require enhanced in vivo stability. By incorporating this scaffold into probe molecules, researchers can reduce metabolic clearance and improve the pharmacokinetic profile, enabling more robust target engagement studies [2][1].

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